2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a pyridazinone core linked to a naphthalene ring and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with molecular targets in biological systems. This could include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved would depend on the compound’s structure and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives and thiadiazole-containing molecules. These compounds share structural features with 2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide but may differ in their specific functional groups and overall reactivity .
Uniqueness
The uniqueness of this compound lies in its combination of a pyridazinone core with naphthalene and thiadiazole moieties. This unique structure may confer specific properties and reactivity that are not observed in other similar compounds .
Properties
Molecular Formula |
C18H13N5O2S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H13N5O2S/c24-16(20-18-21-19-11-26-18)10-23-17(25)8-7-15(22-23)14-6-5-12-3-1-2-4-13(12)9-14/h1-9,11H,10H2,(H,20,21,24) |
InChI Key |
OZWXEQAKRXGRCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=NN=CS4 |
Origin of Product |
United States |
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